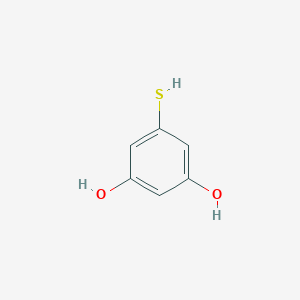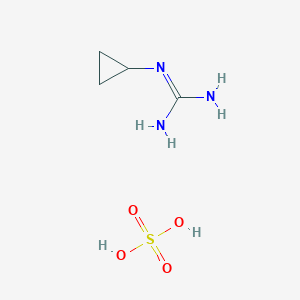
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is a chemical compound that combines the guanidine functionality with a cyclopropyl group and sulfate as the counterion. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. The addition of a cyclopropyl group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID typically involves the guanylation of cyclopropylamine with a guanylating agent such as carbodiimides or thioureas. One common method is the reaction of cyclopropylamine with cyanamide in the presence of a catalyst like scandium (III) triflate under mild conditions . Another approach involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with cyclopropylamine to form the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as substrates.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylguanidine sulfate
- N-ethylguanidine sulfate
- N-phenylguanidine sulfate
Uniqueness
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other guanidine derivatives .
Eigenschaften
CAS-Nummer |
437613-21-3 |
|---|---|
Molekularformel |
C4H11N3O4S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
2-cyclopropylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H9N3.H2O4S/c5-4(6)7-3-1-2-3;1-5(2,3)4/h3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |
InChI-Schlüssel |
SSHWJSLWQRXJGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


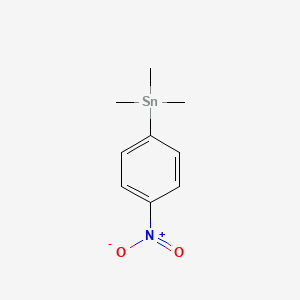
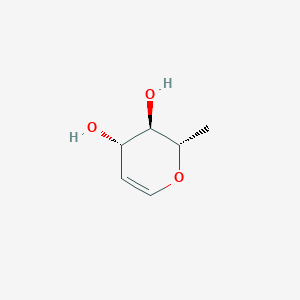
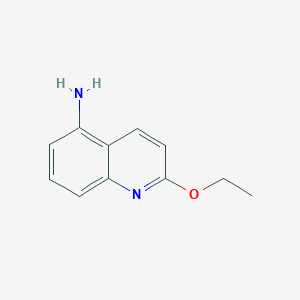
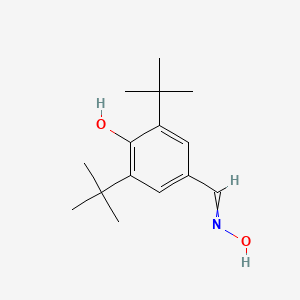
![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)
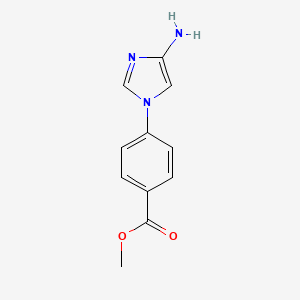

![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)
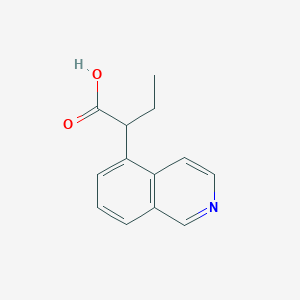

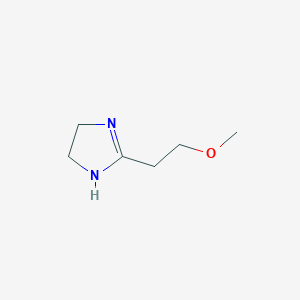
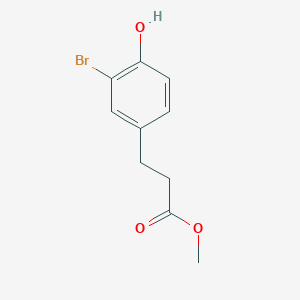
![Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-](/img/structure/B8669475.png)
